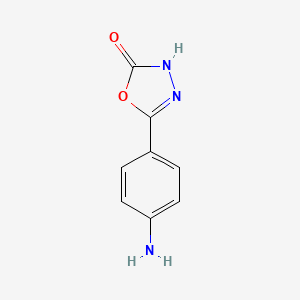

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUOVMKEQAHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299454 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-47-1 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 5 4 Aminophenyl 1,3,4 Oxadiazol 2 Ol and Its Derivatives

Established Synthetic Pathways for the 1,3,4-Oxadiazole (B1194373) Ring System

The construction of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with numerous reliable methods available for its synthesis. These strategies typically involve the formation of the O-C-N and N-N bonds through cyclization of acyclic precursors.

Cyclocondensation Reactions of Hydrazides

The most prevalent methods for synthesizing 1,3,4-oxadiazoles begin with carboxylic acid hydrazides (acylhydrazides). These methods involve the reaction of hydrazides with a one-carbon synthon, followed by cyclodehydration.

One common approach is the reaction of an acylhydrazide with carbon disulfide in a basic medium, which typically yields a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.comnih.gov Another widely used method involves the direct cyclization of 1,2-diacylhydrazines (prepared by acylating an acid hydrazide). This cyclodehydration can be achieved using a variety of dehydrating agents. nih.govnih.gov Similarly, reacting carboxylic acids directly with acid hydrazides in the presence of a coupling or dehydrating agent can also furnish the oxadiazole ring. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

| Reagent/Method | Description | Typical Yield |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | A strong dehydrating agent used for the cyclization of 1,2-diacylhydrazines. nih.govnih.gov | Good to Excellent |

| Polyphosphoric Acid (PPA) | Acts as both a catalyst and a dehydrating agent; often used for the condensation of carboxylic acids and hydrazides. preprints.org | High |

| Carbon Disulfide (CS₂) | Reacts with acid hydrazides in the presence of a base to form 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.commdpi.com | 71-81% mdpi.com |

| Tosyl Chloride | Mediates the cyclization of acylsemicarbazides or acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles, with the latter giving higher yields. nih.gov | Up to 99% nih.gov |

| Trifluoromethanesulfonic Anhydride | A powerful reagent for the cyclization of N,N'-diacylhydrazines. mdpi.com | Moderate to High |

Heterocyclic Ring Closure Methodologies

Beyond the direct cyclocondensation of hydrazides, other ring closure strategies have been developed. Oxidative cyclization of acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes, is a prominent alternative. nih.gov This transformation involves the intramolecular oxidative formation of a C-O bond to close the ring. A variety of oxidizing agents have been employed for this purpose, including molecular iodine, N-chlorosuccinimide, and Dess-Martin periodinane. openmedicinalchemistryjournal.comorganic-chemistry.org These methods are often valued for their mild, metal-free conditions. openmedicinalchemistryjournal.com For instance, the use of stoichiometric molecular iodine with potassium carbonate provides a transition-metal-free pathway to 1,3,4-oxadiazoles. organic-chemistry.org Copper-catalyzed oxidative coupling of the imine C-H bond in N-arylidenearoylhydrazides represents another modern approach to construct the oxadiazole ring system. organic-chemistry.org

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol as a Key Intermediate

The synthesis of this compound is typically achieved through a multi-step sequence that involves the initial construction of a nitro-substituted precursor, followed by a selective reduction of the nitro group.

Precursor Synthesis and Functional Group Interconversions (e.g., Nitro Reduction to Amino)

A common synthetic route begins with 4-nitrobenzoic acid. This starting material is first converted to its corresponding acid hydrazide, 4-nitrobenzoyl hydrazide. The hydrazide is then reacted with a one-carbon source, such as phosgene or a phosgene equivalent like triphosgene, to facilitate the cyclization into the 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-one ring system, which exists in tautomeric equilibrium with the 2-ol form.

The crucial final step is the selective reduction of the nitro group to an amine without affecting the oxadiazole ring. mdpi.com While various reagents are known for nitro reduction, care must be taken to choose conditions that tolerate the heterocyclic core. acs.org Catalytic hydrogenation over palladium on carbon (Pd/C) is one possible method. mdpi.com An alternative and effective procedure involves the use of a sodium borohydride-tin(II) chloride dihydrate system, which has been shown to be mild and selective for the reduction of a nitro group on a phenyl ring attached to a 1,3,4-oxadiazole. mdpi.com

Optimized Reaction Conditions and Yield Optimization

For the nitro reduction step, reaction conditions must be carefully controlled. The selective reduction of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles to the corresponding anilines has been successfully achieved with high yields using specific reducing systems. mdpi.com

| Synthetic Step | Reagents and Conditions | Key Considerations |

|---|---|---|

| Hydrazide Formation | 4-nitrobenzoic acid, thionyl chloride, then hydrazine hydrate | Standard conversion of a carboxylic acid to an acid hydrazide. |

| Oxadiazole Ring Formation | 4-nitrobenzoyl hydrazide, phosgene equivalent (e.g., triphosgene), base | Formation of the 1,3,4-oxadiazol-2-one ring. |

| Nitro Group Reduction | Sodium borohydride-tin(II) chloride dihydrate in methanol/THF mdpi.com | Requires a selective reducing agent to avoid cleavage of the oxadiazole ring. mdpi.com |

Derivatization and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the aromatic amino group and the hydroxyl group of the oxadiazolone ring (or the thiol group in the analogous thione). This allows for the creation of a large library of derivatives.

The primary aromatic amine is a versatile functional handle. It can undergo diazotization followed by coupling reactions to produce a variety of azo dyes. mdpi.com Furthermore, the amine can be readily N-alkylated or N-acylated to generate a range of amides and secondary or tertiary amines. mdpi.com The synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues is a common derivatization strategy. nih.gov

The 2-ol position on the oxadiazole ring, existing in equilibrium with the keto form, can also be targeted for derivatization. For the analogous and commonly synthesized 5-aryl-1,3,4-oxadiazole-2-thiols, the thiol group is frequently S-alkylated to form thioethers, which can then be further modified. cuni.czresearchgate.net A similar O-alkylation could be performed on the 2-ol tautomer of the title compound to introduce additional diversity. These modifications allow for the fine-tuning of the molecule's physicochemical properties for various applications.

Modifications at the Amino Group of the Phenyl Ring

One of the most common transformations of the amino group is its reaction with various aldehydes to form Schiff bases (imines). This condensation reaction is typically carried out by refluxing the aminophenyl oxadiazole derivative with an appropriate aldehyde in a suitable solvent, often with a catalytic amount of acid. For instance, new Schiff bases have been synthesized by reacting 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles with aromatic aldehydes. nih.gov Similarly, the thiadiazole bioisosteres, 5-(4-aminophenyl)-N-aryl-1,3,4-thiadiazol-2-ylamines, readily undergo condensation with a variety of aldehydes, including salicylaldehyde, hydroxybenzaldehydes, and nitrobenzaldehydes, to yield the corresponding Schiff bases. jmchemsci.comresearchgate.net

Beyond imine formation, the amino group is also amenable to N-acylation and N-alkylation reactions. While specific examples for this compound are not extensively detailed in the available literature, the general reactivity of aromatic amines suggests that acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. Alkylation can be performed with alkyl halides, though overalkylation can be a competing side reaction. These reactions would introduce amide and secondary or tertiary amine functionalities, respectively, further diversifying the chemical space of the parent compound.

Substitutions and Transformations on the Oxadiazole Nucleus

The 1,3,4-oxadiazole ring, while relatively stable, can undergo certain transformations and substitutions, particularly at the 2-position, which in the parent compound is hydroxylated (or exists in its tautomeric oxo form). The hydroxyl group can be converted into a better leaving group to allow for nucleophilic substitution, or it can be alkylated.

A common modification involves the conversion of the 2-ol to a 2-thiol (or thione tautomer) derivative, which can then be further functionalized. For example, in the analogous 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557), the thiol group can be alkylated using various alkyl halides to produce 2-alkylthio derivatives. researchgate.net This S-alkylation is a versatile method for introducing different substituents onto the oxadiazole core.

While direct electrophilic substitution on the oxadiazole ring is generally difficult due to its electron-deficient nature, transformations involving the entire ring system have been reported for other 1,3,4-oxadiazoles. These can include ring-opening reactions under certain conditions or conversion to other heterocyclic systems. For example, some 1,3,4-oxadiazoles can be converted to their 1,3,4-thiadiazole counterparts. researchgate.net

Synthesis of Bioisosteric Analogues (e.g., Thiadiazole counterparts)

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole ring is a well-known bioisostere of the 1,3,4-oxadiazole ring. researchgate.net The synthesis of the thiadiazole analogue of the title compound, 5-(4-aminophenyl)-1,3,4-thiadiazole-2-thiol, and its derivatives is therefore of significant interest.

The general synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often starts from thiosemicarbazides. For instance, 4-substituted benzoyl thiosemicarbazides can be dehydrocyclized using concentrated sulfuric acid to yield 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines. connectjournals.com A series of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and characterized. nih.govresearchgate.net The synthesis of 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles and their subsequent conversion to Schiff bases has also been reported. jmchemsci.comresearchgate.net

The interconversion of a 1,3,4-oxadiazole to a 1,3,4-thiadiazole can sometimes be achieved directly. For example, some 5-styryl-1,3,4-oxadiazole derivatives have been converted to their corresponding 5-styryl-1,3,4-thiadiazoles by reaction with thiourea in refluxing tetrahydrofuran. researchgate.net This suggests a potential pathway for the synthesis of the thiadiazole analogue from the title oxadiazole compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles | Aromatic aldehydes | Schiff bases of 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles | nih.gov |

| 5-(4-aminophenyl)-N-aryl-1,3,4-thiadiazol-2-ylamines | Various aldehydes (e.g., salicylaldehyde, nitrobenzaldehyde) | Schiff bases of 5-(4-aminophenyl)-N-aryl-1,3,4-thiadiazol-2-ylamines | jmchemsci.comresearchgate.net |

| 4-substituted benzoyl thiosemicarbazides | Concentrated H₂SO₄ | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | connectjournals.com |

| 5-styryl-1,3,4-oxadiazole derivatives | Thiourea, refluxing THF | 5-styryl-1,3,4-thiadiazole derivatives | researchgate.net |

Comprehensive Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The structural elucidation of newly synthesized derivatives of this compound is critically dependent on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of the synthesized compounds. In the ¹H NMR spectra of derivatives of this compound, the aromatic protons of the phenyl ring typically appear as a set of doublets in the downfield region. The chemical shifts and coupling constants of these protons can provide information about the substitution pattern on the phenyl ring. The protons of the amino group usually appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. For N-alkylated or N-acylated derivatives, the signals for the alkyl or acyl protons would be observed in the upfield region of the spectrum.

In the ¹³C NMR spectra, the two carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at distinct chemical shifts, typically in the range of 150-170 ppm. preprints.orgresearchgate.netresearchgate.net The carbons of the phenyl ring will also show characteristic signals, with the carbon attached to the amino group appearing at a different chemical shift compared to the others due to the electron-donating nature of the amino group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is usually observed around 1600-1650 cm⁻¹. mdpi.com The C-O-C stretching of the oxadiazole ring gives a characteristic band in the region of 1020-1070 cm⁻¹. For the 2-ol tautomer, a broad O-H stretching band would be expected, while the 2-one tautomer would show a C=O stretching vibration. Modifications at the amino group, such as the formation of a Schiff base, would result in the appearance of a C=N stretching band for the imine, typically around 1640-1690 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of these compounds are expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic phenyl ring and the heterocyclic oxadiazole system. The position and intensity of these bands can be influenced by the substituents on both the phenyl and oxadiazole rings. researchgate.netmu-varna.bg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to obtain information about their structure through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring. The fragmentation pattern can provide valuable information for confirming the structure of the synthesized derivatives. For instance, the fragmentation of related tetrazole derivatives has been shown to be influenced by the nature of the substituents on the aromatic ring. researchgate.net

| Spectroscopic Technique | Key Features for this compound Derivatives |

| ¹H NMR | Aromatic proton signals (doublets), broad singlet for NH₂ protons. |

| ¹³C NMR | Oxadiazole carbon signals (150-170 ppm), distinct phenyl carbon signals. |

| IR | N-H stretching (3300-3500 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), C-O-C stretching (~1020-1070 cm⁻¹). |

| UV-Vis | Absorption bands for π → π* and n → π* transitions. |

| MS | Molecular ion peak (M⁺) and characteristic fragmentation patterns of the oxadiazole ring. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as a crucial piece of evidence to support the successful synthesis and purity of the target molecule. This verification is essential to confirm that the empirical formula of the synthesized compound matches its expected molecular formula, thereby validating its atomic composition.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| N-(4-Methylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | C₁₅H₁₃N₃O₂ | C | 67.40 | 67.31 |

| H | 4.90 | 4.86 | ||

| N | 15.72 | 15.76 | ||

| N-(4-Bromophenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | C₁₄H₁₀BrN₃O₂ | C | 50.62 | 50.47 |

| H | 3.03 | 3.01 | ||

| N | 12.65 | 12.61 |

Data sourced from a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. nih.gov

The close agreement between the calculated and found elemental percentages for these derivatives provides strong evidence for their successful synthesis and high purity. nih.gov This analytical step is indispensable in the structural elucidation and confirmation of new chemical entities within this class of compounds.

Preclinical Pharmacological Profiling and Mechanistic Investigations of 5 4 Aminophenyl 1,3,4 Oxadiazol 2 Ol Analogues

In Vitro Anticancer Efficacy and Cellular Mechanisms

The anticancer potential of 1,3,4-oxadiazole (B1194373) derivatives has been extensively investigated, revealing their ability to inhibit the proliferation of a wide array of cancer cells. The core structure of these compounds allows for diverse substitutions, leading to analogues with potent cytotoxic effects mediated through various cellular mechanisms, including enzyme inhibition, cell cycle arrest, and the induction of apoptosis.

Cytotoxicity Evaluation Across Diverse Cancer Cell Lines

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic activity against a multitude of human cancer cell lines. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (a structural analogue) showed potent activity against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines, with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively researchgate.net. Another related compound, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, was particularly effective against the MDA-MB-435 melanoma cell line, recording a growth percentage of just 6.82 researchgate.net.

The cytotoxic effects have been quantified across a broad panel of cell lines. Studies on HeLa (cervical cancer) and A549 (lung cancer) cell lines revealed potent cytotoxicity for some 1,3,4-oxadiazole derivatives, with IC50 values below 50 µM ijmspr.in. Specifically, certain analogues showed IC50 values of 25.04 µM and 20.73 µM against A549 cells ijmspr.in. Further research has confirmed activity against liver cancer (HepG2), glioblastoma (U251), and various cell lines from the National Cancer Institute's 60-cell line panel (NCI-60) nih.govresearchgate.netaip.org. For example, 1,3,4-oxadiazole derivatives have shown moderate inhibitory activities against HepG2 and U251 cell lines, with IC50 values in the range of 10–100 µM aip.org. Additionally, activity has been noted against renal cancer cell lines like ACHN and central nervous system (CNS) cancer cell lines mdpi.com. One study documented growth inhibition against the LOX IMVI melanoma cell line at 43.62% . The breast cancer cell line MDA-MB-231 has also been shown to be sensitive to the action of these compounds ijmspr.in.

| Analogue/Derivative | Cell Line | Cancer Type | Activity Measurement | Value | Reference |

|---|---|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | Growth Percent (GP) | 15.43% | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | Growth Percent (GP) | 18.22% | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D | Breast Cancer | Growth Percent (GP) | 34.27% | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | Colon Cancer | Growth Percent (GP) | 39.77% | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | Growth Percent (GP) | 6.82% | researchgate.net |

| AMK OX-8 | A549 | Lung Cancer | IC50 | 25.04 µM | ijmspr.in |

| AMK OX-9 | A549 | Lung Cancer | IC50 | 20.73 µM | ijmspr.in |

| 1,3,4-Oxadiazole-thioether derivative | HepG2 | Liver Cancer | IC50 | 0.7 µM | sphinxsai.com |

| 1,3,4-Oxadiazole-thioether derivative | MDA-MB-231 | Breast Cancer | IC50 | 18.3 µM | ijmspr.in |

| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine | U251 | Glioblastoma | IC50 | ~10 µM | aip.org |

| 2-(5-(4-(trifluoromethyl) phenylamino)-1,3,4-oxadiazol-2-yl)phenol | LOX IMVI | Melanoma | Growth Inhibition (GI) | 43.62% | |

| Substituted 1,3,4-Oxadiazole | ACHN | Renal Cancer | IC50 | Potent Activity | mdpi.com |

Target Identification and Enzyme Inhibition Studies

The anticancer activity of 1,3,4-oxadiazole analogues is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Thymidylate Synthase (TS): This enzyme is a key target in cancer chemotherapy as it is directly involved in the synthesis of DNA scispace.com. Several 1,3,4-oxadiazole derivatives have been developed as TS inhibitors . For example, a series of 1,3,4-oxadiazole thioether derivatives were designed as potential TS inhibitors, with one compound exhibiting potent inhibition against human TS with an IC50 value of 0.62 µM sphinxsai.com. Another study on hybrids of 1,2,3-triazole and 1,3,4-oxadiazole identified compounds that inhibited the TS enzyme with IC50 values of 2.52 µM and 4.38 µM, which was more potent than the standard drug pemetrexed (IC50 = 6.75 µM) scispace.com.

Histone Deacetylase (HDAC): HDACs are another important class of targets in oncology, and their inhibition can lead to cancer cell death. Certain 1,3,4-oxadiazole derivatives have been identified as effective HDAC inhibitors. Specifically, difluoromethyl-1,3,4-oxadiazoles have been reported as potent, selective, and essentially irreversible inhibitors of HDAC6.

Epidermal Growth Factor Receptor (EGFR) Kinase: The EGFR signaling pathway is often dysregulated in cancer, making it an attractive target. Analogues of 1,3,4-oxadiazole have been shown to possess EGFR inhibitory activity. One compound containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties displayed a potent inhibitory effect on EGFR with an IC50 value of 1.51 µM scispace.com.

Cyclin-Dependent Kinase 2 (CDK2): CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers scispace.com. CDK2, in particular, controls the transition from the G1 to the S phase scispace.com. Research has explored 1,3,4-oxadiazole derivatives as potential CDK2 inhibitors, with molecular docking studies confirming a strong binding affinity of these compounds to the active site of the CDK2 protein scispace.com.

| Analogue/Derivative | Enzyme Target | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole thioether derivative | Thymidylate Synthase (Human) | IC50 | 0.62 µM | sphinxsai.com |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrid (Compound 12) | Thymidylate Synthase | IC50 | 2.52 µM | scispace.com |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrid (Compound 13) | Thymidylate Synthase | IC50 | 4.38 µM | scispace.com |

| 1,3,4-Oxadiazole/1,2,4-Oxadiazole hybrid | EGFR Kinase | IC50 | 1.51 µM | scispace.com |

| Difluoromethyl-1,3,4-oxadiazoles | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibition | ||

| Various 1,3,4-Oxadiazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Strong binding affinity confirmed by docking | scispace.com |

Cell Cycle Modulation and Apoptosis Induction Studies

A primary mechanism through which 1,3,4-oxadiazole analogues exert their anticancer effects is by disrupting the normal progression of the cell cycle and inducing programmed cell death, or apoptosis. Studies have shown that these compounds can cause cell cycle arrest at various phases. For example, treatment of HT-29 colon cancer cells with certain oxadiazole derivatives led to an increase in the number of cells in the S phase, while treatment of MDA-MB-231 breast cancer cells resulted in cell cycle arrest. In other studies, different analogues have been found to arrest the cell cycle in the G0/G1 or G2/M phases.

The induction of apoptosis is a hallmark of effective chemotherapy. Flow cytometry analysis has demonstrated that 1,3,4-oxadiazole derivatives can significantly increase the population of apoptotic cells. This is often mediated through the activation of key proteins in the apoptotic pathway, such as caspases. For instance, treatment with these compounds can lead to the activation of caspase-3, a critical executioner caspase, and alter the expression of Bcl-2 family proteins, which regulate apoptosis.

Antimicrobial Spectrum and Molecular Modes of Action

In addition to their anticancer properties, 1,3,4-oxadiazole derivatives have emerged as promising antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their structural versatility allows for the development of compounds that can combat drug-resistant pathogens.

Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Analogues of 1,3,4-oxadiazole have demonstrated notable efficacy against a range of pathogenic bacteria. They have shown activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA), Bacillus subtilis, Staphylococcus epidermidis, Micrococcus luteus, and Streptococcus pyogenes. One study reported MIC90 values of 4 µg/ml for oxadiazoles against 210 strains of MRSA. Another investigation found that certain derivatives exhibited excellent activity against Bacillus subtilis with a zone of inhibition (ZOI) of 30 mm and against Staphylococcus aureus with a ZOI of 28 mm.

These compounds are also active against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella aerogenes scispace.com. For instance, some derivatives displayed potent activity against E. coli and P. aeruginosa with ZOI values of 22 mm and 20 mm, respectively. The mechanism of antibacterial action for some oxadiazoles is the inhibition of bacterial cell-wall biosynthesis by targeting penicillin-binding proteins (PBPs), including PBP2a in MRSA.

| Bacterial Strain | Gram Stain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | Positive | MIC90 | 4 µg/ml | |

| Staphylococcus aureus | Positive | Zone of Inhibition | 28 mm | |

| Bacillus subtilis | Positive | Zone of Inhibition | 30 mm | |

| Staphylococcus epidermidis | Positive | MIC | 0.48 µg/mL | |

| Micrococcus luteus | Positive | Zone of Inhibition | 26 mm | |

| Streptococcus pyogenes | Positive | MIC | 12.5 µg/mL | |

| Escherichia coli | Negative | Zone of Inhibition | 22 mm | |

| Pseudomonas aeruginosa | Negative | Zone of Inhibition | 20 mm | |

| Klebsiella aerogenes | Negative | Effective Inhibition | scispace.com |

Antifungal Efficacy Against Medically Relevant Fungi

The antifungal potential of 1,3,4-oxadiazole analogues has been established against several medically important fungi. Significant activity has been reported against Candida albicans, a major opportunistic fungal pathogen. Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. These compounds are thought to act by inhibiting the enzyme thioredoxin reductase, which is crucial for the fungus's redox balance.

Activity has also been demonstrated against filamentous fungi. Studies have shown that 1,3,4-oxadiazole-2-thiol derivatives exhibit significant linear growth inhibition against Aspergillus niger and Aspergillus fumigatus. Furthermore, research has indicated that certain analogues are active against species of Penicillium and Trichophyton, highlighting the broad-spectrum antifungal capabilities of this class of compounds nih.gov. For instance, some derivatives showed moderate activity against Trichophyton and Penicillium species.

Potent Antitubercular Activity Against Mycobacterium tuberculosis (Drug-Susceptible and Drug-Resistant Strains) and Non-Tuberculous Mycobacteria (e.g., M. avium, M. kansasii)

Analogues of this compound have demonstrated significant promise in the fight against tuberculosis, exhibiting potent activity against both drug-susceptible and challenging drug-resistant strains of Mycobacterium tuberculosis. Furthermore, their efficacy extends to non-tuberculous mycobacteria (NTM), which are intrinsically resistant to many standard antibiotics.

Research has highlighted a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives that show remarkable in vitro activity against the standard M. tuberculosis H37Rv strain, as well as a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.govmdpi.comnih.gov Many of these compounds achieved potent minimum inhibitory concentration (MIC) values, often at or below 0.03 µM, irrespective of the mycobacterial resistance profile. nih.govmdpi.comnih.gov The most significant activity was observed in compounds featuring benzylamino or C5-C9 alkylamino substitutions on the oxadiazole ring. nih.govmdpi.comnih.gov

Similarly, a study focused on pyrimidine-1,3,4-oxadiazole hybrids revealed that derivatives with C8–C12 alkyl chains were highly effective against M. tuberculosis H37Rv, with MIC values starting from 2 µM. nih.gov Notably, these compounds retained their potency against multidrug-resistant strains at the same concentrations, indicating a lack of cross-resistance with existing antitubercular drugs. nih.gov

The activity of these oxadiazole analogues is not confined to M. tuberculosis. The N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine series also displayed high potency against the non-tuberculous mycobacteria M. avium and M. kansasii, with MIC values as low as ≤ 0.03 µM. nih.govmdpi.comnih.gov The pyrimidine-1,3,4-oxadiazole hybrids also showed activity against these NTMs, although at higher concentrations (MIC from 64 µM) compared to their activity against M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound Series | Target Organism | Resistance Profile | MIC Range (µM) |

|---|---|---|---|

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. tuberculosis | H37Rv, MDR, XDR | ≤ 0.03 |

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. avium | N/A | ≤ 0.03 |

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. kansasii | N/A | ≤ 0.03 |

| Pyrimidine-1,3,4-oxadiazole hybrids (C8-C12 alkyls) | M. tuberculosis | H37Rv, MDR | from 2 |

| Pyrimidine-1,3,4-oxadiazole hybrids | M. avium | N/A | from 64 |

| Pyrimidine-1,3,4-oxadiazole hybrids | M. kansasii | N/A | from 64 |

Elucidation of Antimicrobial Targets and Pathways (e.g., Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition)

A critical aspect of the development of new antimicrobial agents is the identification of their molecular targets, which provides a deeper understanding of their mechanism of action and pathways to potential resistance. For the potent antitubercular 1,3,4-oxadiazole analogues, a key mechanism has been unequivocally identified as the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govmdpi.comnih.gov

DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. ijpsr.comnih.gov Specifically, it catalyzes an essential epimerization step in the synthesis of arabinogalactan and lipoarabinomannan, two vital components that are indispensable for the structural integrity of the mycobacterial cell envelope. ijpsr.comnih.gov By inhibiting DprE1, these compounds effectively disrupt the formation of the cell wall, leading to bacterial death. nih.gov This mechanism of action is distinct from that of many current first- and second-line anti-TB drugs, which is a significant advantage in overcoming existing drug resistance. nih.govmdpi.com

The experimental confirmation of DprE1 as the target for N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives solidifies their potential as a new chemotype for antitubercular drug development. nih.govmdpi.comnih.gov The potent and broad-spectrum activity of these compounds, including against resistant strains, is directly linked to their effective inhibition of this essential enzyme. nih.govmdpi.comnih.gov

Anti-inflammatory Properties and Signaling Pathway Modulation

Beyond their antimicrobial prowess, derivatives of the 1,3,4-oxadiazole scaffold have been investigated for their anti-inflammatory potential. Various studies have demonstrated that these compounds can mitigate inflammatory responses, suggesting their utility in treating inflammatory conditions.

In one study, formazans of substituted 5-phenyl-1,3,4-oxadiazole-2(3H)-thiones were evaluated for their anti-inflammatory effects against carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.gov Several derivatives exhibited significant anti-inflammatory activity in this assay. nih.gov Another investigation into 2,5-disubstituted-1,3,4-oxadiazole derivatives, synthesized from flurbiprofen, also showed promising anti-inflammatory activity in a heat-induced albumin denaturation assay. mdpi.com The derivative Ox-6f, featuring a p-chlorophenyl substitution, was particularly potent, with an inhibition of 74.16%, comparable to the standard drug ibuprofen (84.31%). mdpi.com

Mechanistically, the anti-inflammatory effects of some oxadiazole derivatives have been linked to the modulation of key signaling pathways. For instance, a series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were found to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. Further investigation revealed that the lead compound, f15, exerted its anti-inflammatory effects by blocking the activation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies.

Table 2: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound Series | Assay | Key Findings |

|---|---|---|

| Formazans of 5-phenyl-1,3,4-oxadiazole-2(3H)-thiones | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity observed for potent derivatives. |

| 2,5-Disubstituted-1,3,4-oxadiazoles (from flurbiprofen) | Heat-induced albumin denaturation | Derivative Ox-6f showed 74.16% inhibition, comparable to ibuprofen. |

| (4-(1,2,4-Oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives | LPS-induced inflammation in RAW264.7 cells | Compound f15 inhibited NO, IL-1β, and TNF-α production and blocked the NF-κB signaling pathway. |

Neurological Activities and Neuropharmacological Targets

The versatility of the 1,3,4-oxadiazole scaffold extends to the central nervous system, where its derivatives have been explored for a variety of neurological activities. These investigations have identified several key neuropharmacological targets, including enzymes involved in neurotransmission and signaling pathways implicated in neurodegenerative diseases.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. Several series of 5-aryl-1,3,4-oxadiazol-2-amine analogues have been synthesized and evaluated for their ability to inhibit these enzymes.

One study on 5-aryl-1,3,4-oxadiazoles decorated with a long alkyl chain showed moderate dual inhibition of both AChE and BChE. nih.govajrconline.orgresearchgate.net These compounds were generally more effective against AChE, with IC50 values ranging from 12.8 to 99.2 µM. nih.govajrconline.orgresearchgate.net Notably, many of these oxadiazole derivatives displayed lower IC50 values against AChE than the established drug rivastigmine. nih.govajrconline.orgresearchgate.net Similarly, S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol also exhibited variable inhibitory potential against both cholinesterases. Specifically, compounds 6e and 6g were the most potent inhibitors of AChE with IC50 values of 64.61 µM and 66.81 µM, respectively, while compound 6j was the most effective against BChE with an IC50 of 145.11 µM.

Table 3: Cholinesterase Inhibitory Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound Series | Enzyme | IC50 Range (µM) |

|---|---|---|

| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | Acetylcholinesterase (AChE) | 12.8 - 99.2 |

| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | Butyrylcholinesterase (BChE) | from 53.1 |

| 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole (6e) | Acetylcholinesterase (AChE) | 64.61 |

| 5-(4-chlorophenyl)-2-((3-chlorobenzyl)thio)-1,3,4-Oxadiazole (6g) | Acetylcholinesterase (AChE) | 66.81 |

| 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole (6j) | Butyrylcholinesterase (BChE) | 145.11 |

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for the development of GSK-3β inhibitors.

Computational docking studies have been performed on 2,5-disubstituted 1,3,4-oxadiazole derivatives to predict their binding affinity to the GSK-3β protein. These in silico analyses revealed favorable free energy of binding and estimated inhibition constants (Ki), suggesting that these compounds could be effective inhibitors of GSK-3β. Further research has led to the design and synthesis of novel series of oxadiazole derivatives with potent and selective GSK-3β inhibitory activity demonstrated in vitro. One such study identified a lead compound that showed highly selective inhibition of GSK-3β, and its binding mode was confirmed through X-ray co-crystallography.

The neurological activities of 1,3,4-oxadiazole analogues also include muscle relaxant effects. A study investigating a series of 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives for their anticonvulsant and muscle relaxant properties found that while the anticonvulsant activity was generally weak, most of the compounds were active in the rotarod test, a standard method for assessing motor coordination and muscle relaxation. The most effective compound, 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one, demonstrated muscle relaxant activity comparable to the reference drug diazepam. This indicates that the 1,3,4-oxadiazole scaffold can be a valuable template for designing new muscle relaxant agents.

Antioxidant Potential and Reactive Species Scavenging Assays (e.g., DPPH method)

Analogues of this compound have been the subject of numerous studies to evaluate their antioxidant capabilities. The 1,3,4-oxadiazole scaffold is recognized for its potential antioxidant properties, which are crucial for mitigating the cellular damage caused by oxidative stress, a key factor in various diseases. frontiersin.orgpharmahealthsciences.net The antioxidant activities of these compounds are frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, among other methods. rsc.orgnih.govnih.gov

Research has shown that derivatives incorporating phenolic acid moieties exhibit potent DPPH scavenging activity. rsc.org This efficacy is attributed to the resonance stabilization of the resulting phenoxyl radical, a process in which both the aromatic rings and the 1,3,4-oxadiazole core participate. rsc.org In addition to DPPH assays, other methods such as ABTS radical scavenging, hydrogen peroxide (H₂O₂) scavenging, and ferric ion reducing capacity assays have been employed to confirm the broad-spectrum antioxidant potential of these compounds. rsc.org

Further studies have synthesized and evaluated various substituted 1,3,4-oxadiazole derivatives. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles incorporating a flurbiprofen moiety were tested for their ability to decrease oxidative stress. mdpi.com One derivative, Ox-6f, demonstrated excellent antioxidant potential by inhibiting 80.23% of the DPPH free radical at a concentration of 100 µg/mL. mdpi.com Another study on thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole moiety identified a derivative, D-16, as a highly potent antioxidant with an IC₅₀ value significantly lower than that of the standard, ascorbic acid. nih.gov The presence of specific electron-donating groups on the phenyl rings has been found to significantly enhance the antioxidant activities of these derivatives. frontiersin.org

The antioxidant potential of these analogues is not limited to in vitro chemical assays. Ex vivo studies on brain homogenates from animal models have also confirmed the significant antioxidant effects of certain 1,3,4-oxadiazole derivatives. nih.gov This suggests that these compounds can cross the blood-brain barrier and exert their protective effects within the central nervous system. nih.gov The mechanism often involves reducing levels of oxidative stress markers like malondialdehyde (MDA) while increasing levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (GSH). nih.gov

Below is a table summarizing the antioxidant activity of selected this compound analogues.

| Compound/Analogue | Assay | IC₅₀ Value | Reference Compound | IC₅₀ of Reference | Source |

| Analogue D-16 | DPPH | 22.3 µM | Ascorbic acid | 111.6 µM | nih.gov |

| Ox-6f | DPPH | 25.35 µg/mL | Ascorbic acid | 6.13 µg/mL | mdpi.com |

| Ox-6f | NO Scavenging | 27.32 µg/mL | Ascorbic acid | 19.81 µg/mL | mdpi.com |

| Hppo | CUPRAC | Significant Activity | - | - | nih.gov |

In Vivo Preclinical Efficacy Studies in Animal Models (e.g., Cognitive Function, Disease Progression)

The therapeutic potential of this compound analogues has been investigated in various in vivo animal models, with a significant focus on neurodegenerative disorders and cognitive dysfunction. pharmahealthsciences.nettmrjournals.comtmrjournals.com These studies provide crucial insights into the efficacy of these compounds in a biological system, assessing their impact on disease progression and behavioral outcomes.

In models of cognitive impairment, such as scopolamine-induced amnesia in mice, 1,3,4-oxadiazole derivatives have demonstrated memory-enhancing capabilities. pharmahealthsciences.net Scopolamine, a muscarinic antagonist, induces deficits in learning and memory, and compounds that can reverse these effects show promise as nootropic agents. pharmahealthsciences.net One study found that a novel 1,3,4-oxadiazole derivative significantly reversed scopolamine-induced amnesia, with the beneficial effects on learning potentially linked to the facilitation of cholinergic transmission in the brain. pharmahealthsciences.net Performance in behavioral tests like the Morris water maze, which assesses spatial learning and memory, was notably improved in animals treated with the oxadiazole derivative. pharmahealthsciences.net

Analogues have also been evaluated in transgenic animal models of Alzheimer's disease. A 1,2,4-oxadiazole derivative, wyc-7-20, was shown to improve cognitive impairments, reduce β-amyloid (Aβ) plaques, and decrease pathological tau phosphorylation in 3xTg-AD mice. tandfonline.com Similarly, another derivative, SD-6, was found to ameliorate cognitive and memory functions in both scopolamine- and Aβ-induced behavioral rat models of Alzheimer's. nih.govacs.org Ex vivo analysis of brain tissue from these animals revealed a significant decrease in the oxidative stress marker malondialdehyde and acetylcholinesterase (AChE) levels, alongside an increase in crucial antioxidant enzymes. nih.govacs.org This highlights a multifunctional mechanism of action, involving both anti-amyloid and antioxidant effects. nih.govtmrjournals.com

Beyond cognitive enhancement, derivatives of the core compound have been explored for other central nervous system activities. For instance, 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thion (D-111) exhibited high anticonvulsant activity in a strychnine-induced convulsion model in mice. researchgate.net Another analogue, the potassium salt of 5-(o-aminophenyl)-1,3,4-oxadiazol-2-thione (D-361), was found to possess psychostimulating and dopamine-blocking properties in experimental animals.

The following table summarizes key findings from in vivo preclinical studies of these analogues.

| Compound/Analogue | Animal Model | Disease/Condition Modelled | Key Findings | Source |

| Compound 1 | Swiss albino mice | Scopolamine-induced amnesia | Reversed memory deficits; improved performance in Morris water maze. | pharmahealthsciences.net |

| Compound 9 | - | Cognitive dysfunction | Showed dose-dependent improvement in learning and memory. | nih.gov |

| wyc-7-20 | 3xTg-AD mice | Alzheimer's Disease | Improved cognitive impairments; reduced Aβ plaques and tau phosphorylation. | tandfonline.com |

| SD-6 | Rats | Scopolamine- and Aβ-induced cognitive deficits | Ameliorated cognitive and memory functions; modulated brain biomarkers (AChE, SOD, GSH). | nih.govacs.org |

| D-111 | White mice | Strychnine-induced convulsions | Demonstrated high anticonvulsant activity. | researchgate.net |

| D-361 | Experimental animals | - | Exhibited psychostimulating, dopamine-blocking, and M-cholinergic blocking actions. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features within the 1,3,4-Oxadiazole (B1194373) Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com Its utility stems from a combination of favorable physicochemical and structural characteristics.

Furthermore, the 1,3,4-oxadiazole ring is an electron-deficient system, which influences its interaction with biological macromolecules and its metabolic fate. This electronic nature, combined with its ability to participate in hydrogen bonding and act as a rigid linker, makes it a cornerstone of the pharmacophore of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol and its derivatives.

Influence of Substituents on the Phenyl Ring: Electronic and Steric Effects

The nature and position of substituents on the 5-phenyl ring are critical determinants of the biological activity of 1,3,4-oxadiazole derivatives. Both electronic effects (inductive and resonance) and steric factors (size and shape) of the substituents modulate the compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The para-amino group in this compound is a potent electron-donating group (EDG) through resonance. This electronic contribution increases the electron density of the entire aromatic system, potentially influencing binding affinity through enhanced π-π stacking or cation-π interactions. The amino group also serves as a crucial hydrogen bond donor, providing an additional interaction point with target proteins, which can significantly enhance binding affinity and specificity.

Studies on related 1,3,4-oxadiazole series have highlighted the importance of an amino group. For instance, aniline derivatives containing the 1,3,4-oxadiazole moiety have demonstrated good antibacterial and anti-inflammatory activity. mdpi.com The presence of the amino group can also be a key site for metabolic transformations, such as acetylation, which would modify the compound's properties and activity.

Structure-activity relationship studies on various 5-aryl-1,3,4-oxadiazole analogs have provided insights into how different substituents on the phenyl ring modulate bioactivity.

Halogens: Halogen substituents (F, Cl, Br, I) exert a dual electronic effect: they are electron-withdrawing through induction and electron-donating through resonance (with the exception of fluorine). Their presence can enhance membrane permeability and oral bioavailability due to increased lipophilicity. Studies have shown that a 4-chlorophenyl substituent can improve anti-inflammatory activity. mdpi.com In a series of thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole moiety, para-substituted halogen derivatives showed remarkable potential against the MCF-7 cancer cell line. semanticscholar.org

Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group through resonance and is also a hydrogen bond acceptor. Its presence can significantly alter the electronic distribution of the molecule. In one study, 2,5-disubstituted-1,3,4-oxadiazoles with a 4-methoxyphenyl group showed potent anticonvulsant activity. nih.gov However, in other contexts, such as acetylcholinesterase inhibition, a 4-methoxy group led to a decrease in activity compared to less bulky substituents. researchgate.net

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and induction. This significantly reduces the electron density of the aromatic ring. The presence of a nitro group, particularly at the para-position, has been explored in numerous 1,3,4-oxadiazole derivatives. asianpubs.orgresearchgate.netnih.gov While it can enhance activity in some cases, such as certain antifungal agents, it can be detrimental in others. For instance, in a series of acetylcholinesterase inhibitors, a 4-nitro substituent led to increased IC₅₀ values (lower potency). nih.gov

Alkyl Groups: Alkyl groups (e.g., -CH₃) are electron-donating through induction and increase the lipophilicity of the compound. The steric bulk of the alkyl group is also a critical factor. In a study on acetylcholinesterase inhibitors, a 4-methyl substituent on the phenyl ring was found to be favorable, showing higher potency than the unsubstituted analog. nih.gov In contrast, a more bulky tert-butyl group at the same position resulted in decreased activity, highlighting the importance of steric constraints at the target's binding site. researchgate.netmdpi.com

The following table summarizes the observed effects of different substituents on the phenyl ring of 5-phenyl-1,3,4-oxadiazole analogs across various studies.

| Substituent | Position | Observed Effect on Bioactivity | Compound Series Context |

| -Cl | para | Enhanced anti-inflammatory activity mdpi.com | 2,5-disubstituted-1,3,4-oxadiazoles |

| -Cl | para | Potent anticancer activity (MCF-7) semanticscholar.org | Thiazolidin-4-one-oxadiazole hybrids |

| -OCH₃ | para | Potent anticonvulsant activity nih.gov | 1,5-diaryl-1,3,4-oxadiazoles |

| -OCH₃ | para | Decreased acetylcholinesterase inhibition researchgate.net | 5-Aryl-1,3,4-oxadiazol-2-amines |

| -NO₂ | para | Decreased acetylcholinesterase inhibition nih.gov | 5-Aryl-1,3,4-oxadiazol-2-amines |

| -NO₂ | meta | S-substituted derivatives showed significant antibacterial activity researchgate.net | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiols |

| -CH₃ | para | Favorable acetylcholinesterase inhibition nih.gov | 5-Aryl-1,3,4-oxadiazol-2-amines |

| -C(CH₃)₃ | para | Decreased acetylcholinesterase inhibition mdpi.com | 5-Aryl-1,3,4-oxadiazol-2-amines |

Modifications to the Oxadiazole Ring and Their Consequences on Bioactivity

Modifications to the 1,3,4-oxadiazole ring itself, particularly at the 2-position, have profound consequences for biological activity. Replacing the 2-hydroxyl group of this compound can alter the molecule's electronic properties, hydrogen bonding capability, and tautomeric equilibrium.

A common modification is the replacement of the oxygen atom in the ring with a sulfur atom to yield a 1,3,4-thiadiazole. This bioisosteric replacement can be detrimental to activity in some cases; for example, the conversion of a 1,3,4-thiadiazole to a 1,3,4-oxadiazole resulted in a nearly four-fold decrease in acetylcholinesterase inhibition. researchgate.net This suggests that the specific heteroatoms within the five-membered ring are crucial for optimal interaction with the biological target.

Another significant modification involves the substituent at the 2-position. The 2-hydroxyl group exists in tautomeric equilibrium with a 2-oxo form (a 1,3,4-oxadiazol-2(3H)-one). Replacing this group with a thiol (-SH), which also exists in equilibrium with a thione (=S) form, introduces a different set of potential interactions and physicochemical properties. asianpubs.orgresearchgate.net These 2-thiol/thione derivatives are common intermediates for creating further analogs and often exhibit potent biological activities themselves. asianpubs.org Similarly, replacing the hydroxyl with an amino group (-NH₂) introduces a hydrogen bond donor and changes the electronic nature of the ring, leading to different SAR profiles. researchgate.net

Tautomerism and Conformational Flexibility in Biological Recognition

Tautomerism is a critical feature of this compound. The compound can exist in two tautomeric forms: the -ol form (this compound) and the -one form (5-(4-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one).

The equilibrium between these two forms is significant for biological recognition. The -ol form presents a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The -one form presents a carbonyl group (=O), which is a strong hydrogen bond acceptor, and an N-H group, which is a hydrogen bond donor. The specific tautomer that binds to a receptor will depend on the hydrogen bonding pattern and steric environment of the binding site. The ability to exist in either form may allow the molecule to adapt to different biological targets. This phenomenon is well-documented in related heterocyclic systems, such as 2-mercapto-1,3,4-oxadiazoles, which exhibit a similar thiol-thione tautomerism. researchgate.net Studies on other heterocyclic ketones and enols show that the equilibrium can be influenced by solvent polarity, with polar solvents often favoring the keto/one form. jst-ud.vnmdpi.com

Computational Chemical Biology and Molecular Informatics Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure, stability, and reactivity of 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov These calculations provide valuable information on molecular geometry, including bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography. nih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For the broader class of 1,3,4-oxadiazoles, DFT has been used to calculate these energy gaps to ensure biological feasibility. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. nih.govbiointerfaceresearch.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique frequently used in structure-based drug design to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netekb.eg For derivatives of 1,3,4-oxadiazole, docking studies have been instrumental in investigating their potential as inhibitors for various protein targets, including Epidermal Growth Factor Receptor (EGFR), tubulin, and other kinases involved in cancer. nih.govekb.egrsc.org These simulations help to understand the binding behavior and rationalize the design of more potent drugs. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic physiological environment and can confirm the stability of binding interactions predicted by docking, offering insights into conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units such as kcal/mol. ekb.eg This score estimates the strength of the interaction between the ligand and the protein. For instance, docking studies on 1,3,4-oxadiazole/benzimidazole hybrids against EGFR yielded docking scores ranging from -7.4 to -8.7 kcal/mol, which were comparable to the known inhibitor Erlotinib. ekb.eg

These simulations also identify "interaction hotspots," which are key amino acid residues in the protein's binding site that contribute significantly to the binding energy. nih.gov Common interactions identified for 1,3,4-oxadiazole derivatives include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with residues in the active site. nih.govnih.gov Identifying these hotspots is crucial for lead optimization, as modifications to the ligand can be made to enhance interactions with these specific residues.

Molecular docking elucidates the specific binding mode of a ligand, which includes its conformation and orientation within the protein's active site. ekb.egmdpi.com Understanding the binding mode is essential for explaining the compound's mechanism of action. For example, studies on 1,3,4-oxadiazole derivatives targeting tubulin have shown that these compounds can bind to the colchicine binding site, revealing key interactions with specific amino acid residues like Ala317. nih.gov The elucidation of these binding patterns provides a structural basis for the observed biological activity and guides the rational design of new analogues with improved potency and selectivity. ekb.eg

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target. nih.gov For the 1,3,4-oxadiazole class of compounds, pharmacophore models have been developed based on a set of known active molecules. nih.gov

These models serve two main purposes:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new chemical scaffolds.

Lead Optimization: By understanding the key pharmacophoric features, chemists can rationally modify a lead compound to better fit the model, thereby enhancing its biological activity. nih.gov For example, a five-featured pharmacophore model (AAHHR_1) was successfully developed for anti-tubulin 1,3,4-oxadiazoles to guide the design of more effective agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ufv.br These models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules and then using statistical methods to find the best correlation with their measured activity. ufv.br

For classes of compounds like 1,3,4-oxadiazoles, QSAR models have been successfully developed. For example, a field-based 3D-QSAR model was created for 62 anti-tubulin 1,3,4-oxadiazoles, which helped in defining the spatial arrangement of functional groups that would lead to better bioactivity. nih.gov These predictive models are valuable in cheminformatics for prioritizing the synthesis of new compounds, thereby saving time and resources.

In Silico ADME Prediction and Drug-Likeness Assessment (e.g., QikProp Analysis)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools are widely used for the early prediction of these properties, helping to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. mdpi.comschrodinger.comnih.gov

For 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol and its analogues, various ADME parameters can be predicted. These include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Software like QikProp and online servers like SwissADME are commonly used to perform these predictions. schrodinger.comnih.govsaapjournals.org These analyses provide a comprehensive profile of a compound's potential as a drug, highlighting possible liabilities such as poor absorption or potential toxicity. japtronline.com

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₈H₇N₃O₂ chemscene.com | The chemical formula of the compound. |

| Molecular Weight | 177.16 g/mol chemscene.com | The mass of one mole of the compound. |

| LogP (Octanol/Water Partition Coefficient) | 1.0244 chemscene.com | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 85.17 Ų chemscene.com | An indicator of a drug's ability to permeate cell membranes. |

| Hydrogen Bond Acceptors | 5 chemscene.com | Number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 2 chemscene.com | Number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 1 chemscene.com | Number of bonds that can rotate freely, affecting conformational flexibility. |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data regarding the applications of This compound in the fields of analytical chemistry for metal ion determination and in materials science for corrosion inhibition.

The provided search results consistently refer to the thiol analogue of this compound, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557) , for these particular applications. While structurally similar, the difference between a hydroxyl group (-ol) and a thiol group (-thiol) can significantly alter the chemical and physical properties of a compound, including its ability to complex with metal ions or adsorb onto metal surfaces to prevent corrosion.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request for information solely on this compound, it is not possible to generate the requested article sections with detailed research findings and data tables, as such information for this specific compound is not present in the search results. Writing the article based on the data for the thiol analogue would be scientifically inaccurate and misleading.

常见问题

Q. What are the standard synthetic routes for 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide precursors or microwave-assisted reactions. For example, hydrazides derived from substituted benzoic acids are cyclized using POCl₃ or other dehydrating agents under reflux (8–10 hours) to yield oxadiazole derivatives . Intermediates and final products are characterized via ¹H/¹³C NMR (e.g., aromatic proton doublets at δ 7.2–8.1 ppm), IR (C=N stretching ~1600 cm⁻¹), mass spectrometry (m/z corresponding to molecular ion peaks), and elemental analysis (C, H, N content validation) .

Q. What experimental protocols are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives?

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial activity : Agar diffusion or microbroth dilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Antioxidant potential : DPPH radical scavenging assays, with results compared to ascorbic acid standards . All assays require triplicate measurements and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the anticancer efficacy of this compound analogues?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhance anticancer activity by increasing electrophilicity and interaction with cellular targets like tubulin. For instance, nitro-substituted derivatives show IC₅₀ values <10 µM in breast cancer models, while methoxy groups reduce potency due to steric hindrance . Computational docking (e.g., AutoDock Vina) further validates binding affinities to β-tubulin pockets .

Q. What mechanisms explain contradictory antioxidant and anticancer activities observed in oxadiazole derivatives?

Antioxidant activity often correlates with ROS scavenging via phenolic -OH groups, while anticancer effects may involve pro-oxidant mechanisms (e.g., ROS overproduction in cancer cells). For example, derivatives with hydroxyl substituents exhibit dual behavior: DPPH scavenging (IC₅₀ ~20 µM) and selective cytotoxicity via mitochondrial apoptosis pathways . Discrepancies arise from assay conditions (e.g., antioxidant tests at lower concentrations vs. cytotoxic doses) .

Q. How can computational methods optimize the design of novel oxadiazole-based inhibitors?

- Molecular docking : Predict binding modes to targets like tubulin or DNA topoisomerase II .

- DFT calculations : Assess electronic properties (HOMO-LUMO gaps, dipole moments) to prioritize synthesizable candidates .

- QSAR models : Use descriptors like logP and polar surface area to correlate substituent effects with bioavailability .

Q. What strategies resolve contradictory in vitro vs. in vivo data for oxadiazole derivatives?

Discrepancies often stem from poor pharmacokinetics (e.g., rapid metabolism) or off-target effects . Solutions include:

- Prodrug design : Mask polar groups (e.g., esterification of -OH) to enhance absorption .

- In vivo validation : Use xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Methodological Challenges

Q. How can reaction yields be improved during oxadiazole synthesis?

Q. What safety protocols are critical for handling this compound?

Based on GHS classification:

- Acute toxicity (H302) : Use PPE (gloves, lab coat) and fume hoods during synthesis .

- Eye irritation (H319) : Employ safety goggles and emergency eyewash stations .

- Waste disposal : Neutralize acidic/byproduct residues before disposal .

Data Interpretation

Q. How are conflicting SAR trends rationalized across different studies?

Variations in substituent positioning (para vs. meta) or assay conditions (e.g., cell line specificity) can invert activity trends. For example, chloro substituents show high activity in breast cancer models but low efficacy in liver cancer screens due to differential expression of tubulin isoforms . Meta-analysis of multiple studies is essential to identify robust trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。